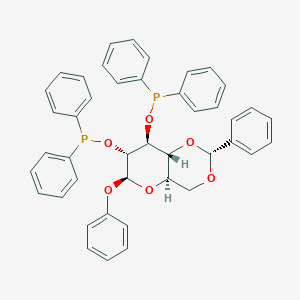
(-)-Phenyl-4,6-O-(R)-benzylidene-2,3-O-bis-(diphenylphosphino)-beta-D-glucopyranoside
Descripción general
Descripción
(-)-Phenyl-4,6-O-(R)-benzylidene-2,3-O-bis-(diphenylphosphino)-beta-D-glucopyranoside is a useful research compound. Its molecular formula is C43H38O6P2 and its molecular weight is 712.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Identity
- Name: (-)-Phenyl-4,6-O-(R)-benzylidene-2,3-O-bis-(diphenylphosphino)-beta-D-glucopyranoside
- CAS Number: 111137-94-1
- Molecular Formula: C43H38O6P2
- Molecular Weight: 712.71 g/mol
This compound is a complex carbohydrate derivative featuring a glucopyranoside backbone with diphenylphosphino groups that enhance its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on phosphine-containing compounds have shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action often involves disrupting bacterial membranes and inhibiting essential cellular processes.
The biological activity of this compound can be attributed to:
- Membrane Disruption: Similar compounds have been reported to cause membrane depolarization and increased permeability in bacterial cells, leading to cell death .
- Interaction with DNA: Some studies suggest that phosphine derivatives can intercalate into DNA, disrupting replication and transcription processes .
Case Studies
- Antimicrobial Efficacy:
- In Vivo Studies:
Data Table of Biological Activities
| Activity Type | Test Organism | Concentration (µg/mL) | Observed Effect |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 | Membrane depolarization observed |
| Antimicrobial | Escherichia coli | 20 | Inhibition of growth |
| Cytotoxicity | Mammalian Cells | 100 | Minimal cytotoxicity noted |
Structure-Activity Relationship (SAR)
The presence of diphenylphosphino groups is crucial for enhancing the biological activity of the glucopyranoside. The geometric configuration and steric hindrance provided by these groups can significantly affect the compound's interaction with biological targets.
Propiedades
IUPAC Name |
[(2R,4aR,6S,7R,8S,8aR)-7-diphenylphosphanyloxy-6-phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H38O6P2/c1-7-19-32(20-8-1)42-44-31-38-39(47-42)40(48-50(34-23-11-3-12-24-34)35-25-13-4-14-26-35)41(43(46-38)45-33-21-9-2-10-22-33)49-51(36-27-15-5-16-28-36)37-29-17-6-18-30-37/h1-30,38-43H,31H2/t38-,39-,40+,41-,42-,43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXASOKANKMOQO-UGZCQEKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC3=CC=CC=C3)OP(C4=CC=CC=C4)C5=CC=CC=C5)OP(C6=CC=CC=C6)C7=CC=CC=C7)OC(O1)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=CC=C3)OP(C4=CC=CC=C4)C5=CC=CC=C5)OP(C6=CC=CC=C6)C7=CC=CC=C7)O[C@@H](O1)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H38O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















